molecular formula C24H16F3N3O3 B12178847 N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide

N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B12178847
M. Wt: 451.4 g/mol
InChI Key: XKVRNUXFTLYQCP-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an acetamidophenyl group, a trifluorophenyl group, and a dihydroisoquinoline carboxamide moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Acetamidophenyl Intermediate: This step involves the acetylation of 3-aminophenol to form 3-acetamidophenol.

    Introduction of the Trifluorophenyl Group: The trifluorophenyl group is introduced through a Friedel-Crafts acylation reaction using trifluorobenzoyl chloride.

    Cyclization to Form the Isoquinoline Ring: The intermediate undergoes cyclization to form the dihydroisoquinoline ring system.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-acetamidophenyl)-1-oxo-2-phenyl-1,2-dihydroisoquinoline-4-carboxamide: Lacks the trifluorophenyl group, leading to different chemical and biological properties.

    N-(3-acetamidophenyl)-1-oxo-2-(4-fluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide: Contains a single fluorine atom instead of three, affecting its reactivity and interactions.

Uniqueness

The presence of the trifluorophenyl group in N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)-1,2-dihydroisoquinoline-4-carboxamide imparts unique properties, such as increased lipophilicity and altered electronic characteristics, making it distinct from similar compounds

Properties

Molecular Formula

C24H16F3N3O3

Molecular Weight

451.4 g/mol

IUPAC Name

N-(3-acetamidophenyl)-1-oxo-2-(3,4,5-trifluorophenyl)isoquinoline-4-carboxamide

InChI

InChI=1S/C24H16F3N3O3/c1-13(31)28-14-5-4-6-15(9-14)29-23(32)19-12-30(16-10-20(25)22(27)21(26)11-16)24(33)18-8-3-2-7-17(18)19/h2-12H,1H3,(H,28,31)(H,29,32)

InChI Key

XKVRNUXFTLYQCP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CN(C(=O)C3=CC=CC=C32)C4=CC(=C(C(=C4)F)F)F

Origin of Product

United States

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